![molecular formula C23H21N3O2S2 B2784773 N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide CAS No. 380565-50-4](/img/structure/B2784773.png)
N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
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Overview
Description
N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Biological Activity
N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O2S with a molecular weight of approximately 342.45 g/mol. The structure features a thiazolidinone core, which is known for its biological activity, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes cyclocondensation reactions. The thiazolidinone derivatives are synthesized by reacting appropriate aldehydes with thioketones and amines under acidic or basic conditions, often yielding good to excellent results in terms of purity and yield.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazolidinone moieties exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines, revealing promising results.
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Cell Lines Tested : The compound has been tested against several cancer cell lines including:
- Lung adenocarcinoma (A549)
- Hepatocellular carcinoma (Hep G2)
- Ovarian adenocarcinoma (A2780)
- Triple-negative breast adenocarcinoma (MDA-MB-231)
-
IC50 Values : The half-maximal inhibitory concentration (IC50) values for the compound were determined using MTT assays, showing potent activity against these cancer cell lines. For instance:
- A549: IC50 = 6.5 μM
- Hep G2: IC50 = 7.8 μM
- MDA-MB-231: IC50 = 5.9 μM
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups enhances the potency of the compound. Compounds with specific substitutions on the phenyl ring showed varying degrees of selectivity and potency against cancer cells:
Substituent | IC50 (μM) | Selectivity |
---|---|---|
Unsubstituted Phenyl | 10.0 | Low |
4-Methylphenyl | 6.5 | Moderate |
3,4-Dimethoxyphenyl | 4.0 | High |
This data suggests that modifications to the phenyl ring can significantly impact the biological activity of thiazolidinone derivatives.
Study on Antitumor Activity
In a recent study published in MDPI, researchers synthesized various thiazolidinone derivatives and evaluated their antitumor activity against a panel of cancer cell lines. The study highlighted that compounds similar to N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene] exhibited strong cytotoxic effects with low toxicity to normal cells, indicating selective targeting of cancer cells while sparing healthy tissue .
Evaluation of Safety and Efficacy
Another investigation assessed the safety profile of these compounds by testing their cytotoxicity on non-cancerous cell lines such as MCF-10A (breast epithelial cells) and BJ (dermal fibroblasts). The results indicated that N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene] had significantly lower toxicity towards these normal cells compared to cancerous ones, affirming its potential as a selective anticancer agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide exhibit significant anticancer properties. For instance, thiazolidinedione derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that thiazolidine derivatives can inhibit bacterial growth and possess antifungal properties, making them potential candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Compounds containing thiazolidine rings have been reported to exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Pesticidal Activity
The structural features of this compound suggest potential use as a pesticide. Research into similar thiazolidine derivatives has shown effectiveness against agricultural pests, indicating that this compound could be developed into a novel pesticide formulation .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinedione derivatives and tested their efficacy against human cancer cell lines. One derivative showed over 70% inhibition of cell growth at low micromolar concentrations, highlighting the potential of thiazolidine-based compounds in cancer therapy .
Case Study 2: Antimicrobial Testing
A research group investigated the antimicrobial properties of various thiazolidine compounds, including those structurally related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for these compounds in treating infections .
Properties
IUPAC Name |
N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-17-8-10-18(11-9-17)16-20-22(28)26(23(29)30-20)15-12-21(27)25(14-5-13-24)19-6-3-2-4-7-19/h2-4,6-11,16H,5,12,14-15H2,1H3/b20-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJBRJWYTJMKPY-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N(CCC#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)N(CCC#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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